Azido-PEG4-THP

Description

Introduction to PROTAC Technology and the Role of Linker Chemistry

Evolution of Targeted Protein Degradation Strategies

The concept of targeted protein degradation emerged in the early 1980s with the discovery of the ubiquitin-proteasome system (UPS), a nonlysosomal pathway for protein regulation. Researchers identified ubiquitin as a key regulator, marking proteins for degradation via a cascade of E1, E2, and E3 enzymes. The first PROTAC, reported in 2001, utilized a peptide-based chimera to recruit methionine aminopeptidase 2 (MetAP-2) to the SCF^βTRCP^ E3 ligase. However, peptide limitations—such as poor cell permeability and stability—spurred the development of small-molecule PROTACs.

In 2008, the first all-small-molecule PROTAC demonstrated degradation of the androgen receptor (AR) using nutlin-3a (MDM2 ligand) and a flutamide derivative (AR ligand). This breakthrough validated the feasibility of cell-permeable PROTACs and underscored the importance of linker chemistry in mediating ternary complex formation. Subsequent advances focused on optimizing linkers to enhance degradation efficiency and selectivity, culminating in clinical trials for PROTACs targeting oncoproteins like estrogen receptor (ER) and androgen receptor (AR).

Structural and Functional Imperatives of PROTAC Linkers

PROTAC linkers must satisfy three critical requirements:

- Optimal Length : Linker length determines the spatial compatibility between the target protein and E3 ligase. Short linkers may hinder ternary complex formation, while excessively long linkers reduce binding cooperativity.

- Chemical Composition : Hydrophilic polyethylene glycol (PEG) chains improve solubility, whereas alkyl chains enhance rigidity. Hybrid linkers (e.g., PEG-alkyl combinations) balance flexibility and stability.

- Attachment Points : The orientation of warhead and ligand binding pockets dictates linker connectivity. For example, terminal vs. internal PEG modifications influence proteasome recruitment.

Table 1. Prevalence of Linker Motifs in PROTAC Design

| Linker Motif | Prevalence (%) | Key Properties |

|---|---|---|

| Polyethylene glycol (PEG) | 54 | Hydrophilic, flexible |

| Alkyl chains | 31 | Rigid, hydrophobic |

| Triazoles | 6 | Click chemistry compatibility |

Rationale for PEG-Based Linkers in PROTAC Design

Polyethylene glycol (PEG) has become a cornerstone of PROTAC linker design due to its unique physicochemical properties:

- Solubility Enhancement : PEG’s hydrophilicity counterbalances the hydrophobic nature of warheads (e.g., kinase inhibitors) and E3 ligands (e.g., thalidomide derivatives), reducing aggregation.

- Flexibility : The ether oxygen atoms in PEG enable conformational adaptability, facilitating ternary complex formation across diverse target-ligand pairs.

- Biocompatibility : PEG’s low immunogenicity and proven safety profile in FDA-approved drugs make it ideal for therapeutic applications.

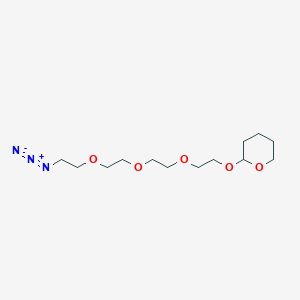

Azido-PEG4-THP exemplifies these principles. Its structure features a tetraethylene glycol (PEG4) spacer, a tetrahydropyran (THP) ring for rigidity, and an azide group for bioorthogonal conjugation. The THP ring restricts linker flexibility, potentially improving binding cooperativity, while the azido group enables modular attachment to alkyne-functionalized warheads or ligands via click chemistry.

Properties

CAS No. |

145927-74-8 |

|---|---|

Molecular Formula |

C13H25N3O5 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane |

InChI |

InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2 |

InChI Key |

OHGLMVYYEIWYEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-THP can be synthesized through a multi-step process involving the reaction of tetrahydropyran with polyethylene glycol and subsequent azidation. The general synthetic route involves:

Formation of PEG4-THP: Tetrahydropyran is reacted with polyethylene glycol under acidic conditions to form PEG4-THP.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized for scalability, and the product is typically purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Click Chemistry Reactions

The terminal azide group enables bioorthogonal click reactions, critical for site-specific conjugation:

-

Kinetics : SPAAC reactions with trans-cyclooctene (TCO) occur rapidly (<5 min) under physiological conditions, ideal for in vivo pretargeting strategies .

-

Solubility : The PEG4 spacer enhances aqueous solubility (log D<sub>7.4</sub> = −0.44 for [<sup>68</sup>Ga]Ga-THP-Tz) , critical for biological compatibility.

Gallium Chelation via THP

The THP moiety binds <sup>68</sup>Ga<sup>3+</sup> efficiently under mild conditions:

Bioconjugation Reactions

The hydroxyl terminal group and PEG4 spacer facilitate further functionalization:

-

Liposome Functionalization : TCO-DSPE-PEG<sub>2000</sub> synthesis via THP-Tz enables pretargeted PET imaging of liposomes, showing prolonged circulation (t<sub>1/2</sub> >24 h) and tumor accumulation .

Synthetic Pathways

Key steps in Azido-PEG4-THP synthesis include:

Scientific Research Applications

Bioorthogonal Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Azido-PEG4-THP facilitates such reactions, enabling the development of targeted imaging and therapeutic agents. The most common bioorthogonal reactions involving this compound include:

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction allows for the selective labeling of biomolecules in live cells without the need for metal catalysts.

- Inverse Electron Demand Diels-Alder Reaction (IEDDA) : This reaction is utilized for rapid conjugation in biological systems, enhancing the specificity of drug delivery.

Drug Delivery Systems

This compound has been integrated into nanoparticle-based drug delivery systems, particularly PEGylated liposomes. These liposomes are known for their long circulation times and ability to encapsulate therapeutic agents. The incorporation of this compound allows for:

- Targeted Delivery : By functionalizing liposomes with transcyclooctene (TCO), researchers can achieve selective targeting of cancer cells using pretargeted imaging techniques.

- Theranostics : The combination of therapeutic and diagnostic capabilities in a single platform enhances treatment efficacy and monitoring.

Case Study 1: Radiolabeling with Gallium Isotopes

A study demonstrated the use of this compound for radiolabeling PEGylated liposomes with gallium isotopes (Ga and Ga). The results showed that:

- In Vitro : The radiolabeled liposomes displayed stability in human serum, indicating potential for clinical applications.

- In Vivo : Imaging studies using PET revealed significant accumulation of the radiolabeled liposomes in the liver and spleen, highlighting their biodistribution characteristics .

Case Study 2: Lysosome-targeting Chimeras

Another application involved the conjugation of this compound to antibodies to create lysosome-targeting chimeras. This approach aimed to direct membrane proteins for lysosomal degradation, providing insights into:

- Target Enrichment : Enhanced degradation of extracellular antigens through targeted delivery to lysosomes.

- Modular Strategy : The ability to modify antibodies for specific targeting applications in cellular biology .

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Bioorthogonal Chemistry | SPAAC, IEDDA | Enables selective labeling without metal catalysts |

| Drug Delivery Systems | PEGylated Liposomes with TCO | Improved targeting and theranostic capabilities |

| Radiolabeling | Use of Ga and Ga | Stability in serum; significant liver/spleen accumulation |

| Lysosome-targeting Chimeras | Antibody conjugation with this compound | Enhanced degradation of extracellular antigens |

Mechanism of Action

Azido-PEG4-THP exerts its effects through click chemistry reactions. The azide group reacts with alkyne or cyclooctyne derivatives to form stable triazole linkages. This mechanism is highly efficient and specific, making it ideal for bioconjugation and targeted drug delivery .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Azido-PEG4-THP and related PEG-azide derivatives:

| Compound | PEG Units | Functional Groups | Molecular Weight | CAS Number | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 4 | Azide, THP | ~400-500* | Not specified† | Bioconjugation, drug delivery | Click chemistry, THP deprotection |

| Azido-PEG1-C2-acid | 1 | Azide, carboxylic acid | 159.14 | 1393330-34-1 | Lab synthesis, small-molecule linking | Carbodiimide coupling, click chem |

| Azido-PEG4-NHS | 4 | Azide, NHS ester | ~600-650‡ | 944251-24-5 | Protein labeling, ADC development | NHS-amine coupling, click chem |

| Azido-PEG12-THP | 12 | Azide, THP | ~700-800* | Not specified† | Long-linker applications, ADC design | Click chemistry, THP deprotection |

| TBDMS-PEG4-acid | 4 | TBDMS, carboxylic acid | 336.50 | 760952-64-5 | Hydrophobic tagging, surface modif. | TBDMS removal, acid coupling |

*Estimated based on PEG unit molecular weight (~44 g/mol per ethylene glycol unit). ‡Calculated from structural data in .

Key Observations:

- PEG Chain Length : this compound balances solubility and steric bulk, whereas Azido-PEG12-THP offers extended spacing for applications requiring longer linkers (e.g., antibody-drug conjugates) .

- Functional Groups :

- The THP group in this compound provides temporary protection for hydroxyl groups, which can be removed under mild acidic conditions. This contrasts with Azido-PEG4-NHS, which uses an NHS ester for irreversible amine coupling .

- Azido-PEG1-C2-acid’s shorter PEG chain and carboxylic acid group make it suitable for small-molecule conjugations but less effective in improving solubility compared to PEG4 or PEG12 derivatives .

Research Findings and Trends

- A 2022 review highlighted THP derivatives for their versatility in prodrug design, with this compound enabling site-specific payload release in tumor microenvironments via pH-sensitive THP cleavage .

- Studies on Azido-PEG4-NHS demonstrate its utility in fluorescent probe synthesis, achieving >90% conjugation efficiency with antibodies .

- Custom PEG linker services () emphasize tailoring chain length and functional groups to optimize drug delivery systems, with this compound being a mid-range option for balancing stability and reactivity.

Biological Activity

Azido-PEG4-THP is a compound that has garnered attention in the field of bioconjugation and drug delivery due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its applications in bioorthogonal chemistry, particularly in pretargeted imaging and therapeutic strategies.

Overview of this compound

This compound is a PEG (polyethylene glycol) derivative that incorporates an azide functional group. This structure facilitates bioorthogonal reactions, making it a valuable tool in various biomedical applications, including drug delivery systems and imaging techniques. The azide group allows for selective reactions with alkyne-containing molecules, enabling the formation of stable conjugates without interfering with biological processes.

The primary mechanism by which this compound exerts its biological activity involves bioorthogonal click chemistry , specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is favored due to its rapid kinetics and lack of toxic byproducts, making it suitable for in vivo applications. The ability to label biomolecules selectively allows for targeted delivery and imaging, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Imaging Applications

A study investigated the use of this compound in conjunction with radiolabeled liposomes for pretargeted imaging in a murine model. The compound was used to functionalize stealth PEGylated liposomes, which are known for their long circulation times in the bloodstream. The results demonstrated that this compound facilitated effective radiolabeling of these liposomes, allowing for successful imaging of tumor sites using PET (Positron Emission Tomography) .

Table 1: Biodistribution Data from Imaging Studies

| Organ | Uptake (% IA/g) | Comments |

|---|---|---|

| Liver | 9.4 ± 2.7 | High uptake due to lipophilic nature |

| Spleen | 6.5 ± 0.6 | Significant accumulation noted |

| Lungs | 8.8 ± 7.1 | Potential aggregation effects observed |

| Tumor | 1.1 ± 0.1 | Low uptake; likely due to blood pool effects |

This biodistribution data highlights the compound's preferential accumulation in the liver and spleen, which is consistent with its lipophilic characteristics.

Case Study 2: Therapeutic Applications

In another study, this compound was explored for its potential in developing PROTAC (Proteolysis Targeting Chimeras) systems aimed at degrading specific proteins involved in cancer progression. The compound served as a linker between two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest . The efficacy of this approach was demonstrated by achieving over 70% degradation efficacy in cancer cell lines.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates rapid clearance from the bloodstream, with significant excretion via hepatobiliary pathways . Its relatively low blood retention time suggests a favorable safety profile; however, further studies are required to assess long-term toxicity and biocompatibility.

Q & A

Basic Research Questions

Q. What are the key chemical properties and applications of Azido-PEG4-THP in biomedical research?

- Methodological Answer : this compound is a polyethylene glycol (PEG)-based linker with a tetrahydropyran (THP) protecting group and an azide functional group. Its properties include:

- Water solubility : Due to the PEG backbone, enabling compatibility with aqueous reaction conditions.

- Click chemistry compatibility : The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Applications : Used in drug delivery systems (e.g., antibody-drug conjugates), surface functionalization of nanoparticles, and proteomics for crosslinking biomolecules.

- Characterization : Confirm purity and structure via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation and skin contact due to potential acute toxicity (H302, H315) .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and azide degradation.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the conjugation efficiency of this compound in bioconjugation studies?

- Methodological Answer :

- PICO Framework :

- Population : Biomolecules (e.g., antibodies, peptides) and target molecules (e.g., fluorophores, drugs).

- Intervention : Conjugation via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC).

- Comparison : Efficiency vs. other linkers (e.g., NHS esters) under varying pH, temperature, and catalyst concentrations.

- Outcome : Quantify conjugation yield using SDS-PAGE, fluorescence spectroscopy, or HPLC .

- Controls : Include non-azide controls to assess nonspecific binding.

- Statistical Analysis : Use t-tests or ANOVA to compare efficiency across conditions .

Q. What strategies are recommended for resolving contradictions in data related to this compound’s reactivity under varying experimental conditions?

- Methodological Answer :

- Root-Cause Analysis : Identify variables (e.g., pH, solvent polarity, catalyst purity) influencing azide stability. For example, acidic conditions may hydrolyze THP groups, reducing conjugation efficiency .

- Reproducibility Checks : Replicate experiments with standardized protocols (e.g., fixed molar ratios, reaction times) .

- Cross-Validation : Use orthogonal techniques (e.g., FTIR for azide detection, MS for product confirmation) to verify results .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

- Methodological Answer :

- Documentation : Record detailed synthetic protocols, including reaction stoichiometry, purification steps (e.g., column chromatography), and solvent grades .

- Batch Testing : Compare multiple synthesis batches via NMR and HPLC to assess consistency.

- Data Sharing : Deposit raw spectra and chromatograms in open-access repositories (e.g., Zenodo) with unique identifiers .

Q. What ethical considerations apply to using this compound in human cell line studies?

- Methodological Answer :

- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT assays) before in vivo applications .

- Institutional Review : Submit protocols to ethics committees, addressing risks of azide byproducts (e.g., hydrogen azide) .

- Waste Disposal : Follow OSHA guidelines for azide-containing waste to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.